2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves the reaction of 4-ethylphenol with 2-chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and bases like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-(2-Ethylphenoxy)-3-methylaniline
- 2-(4-Ethylphenoxy)-4’-methoxy-3,3’-bipyridine
Uniqueness
Compared to similar compounds, 2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide exhibits unique properties due to the presence of the thiadiazole ring. This structural feature contributes to its diverse biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-14-6-10-16(11-7-14)24-12-17(23)20-19-21-18(22-25-19)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
AHJHXLDPYOYESH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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